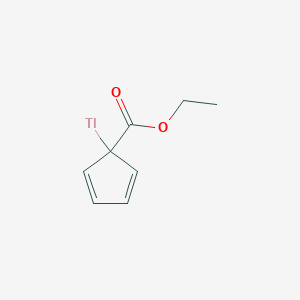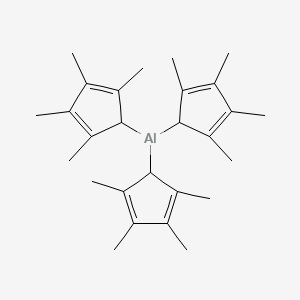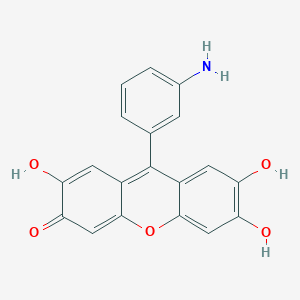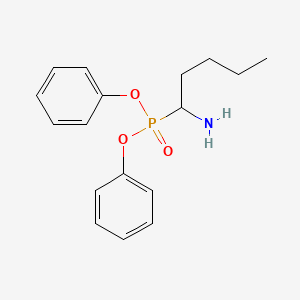![molecular formula C10H12N4 B14263521 N-Cyano-N''-[(4-methylphenyl)methyl]guanidine CAS No. 141392-71-4](/img/structure/B14263521.png)
N-Cyano-N''-[(4-methylphenyl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine is a chemical compound known for its unique structure and properties It belongs to the class of cyanoguanidines, which are characterized by the presence of a cyano group (–CN) and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine has a wide range of scientific research applications, including:
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. For example, certain cyanoguanidines have been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling, leading to cytotoxic effects in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine include:
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): An anti-tumor agent that interferes with cellular metabolism and NF-κB signaling.
Pinacidil: A potassium channel opener used as an anti-hypertensive agent.
Cimetidine: A histamine-II receptor antagonist used in the treatment of gastrointestinal disorders.
Uniqueness
N-Cyano-N’'-[(4-methylphenyl)methyl]guanidine is unique due to its specific structure and the presence of the cyano and guanidine groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
141392-71-4 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-cyano-2-[(4-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)6-13-10(12)14-7-11/h2-5H,6H2,1H3,(H3,12,13,14) |
InChI Key |
RYQNNNBUBHWWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


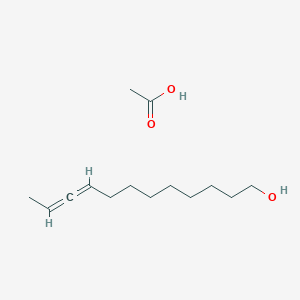

![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
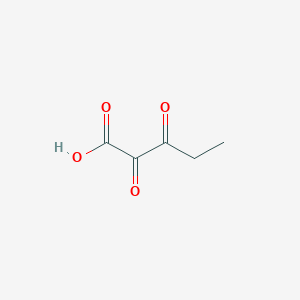
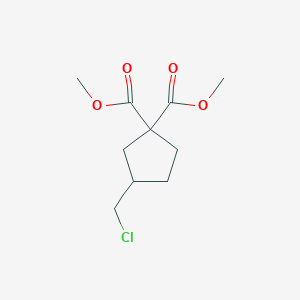
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

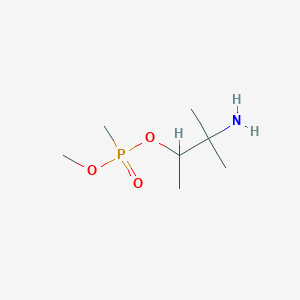
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
